molecular formula C11H12N4OS B276516 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B276516
M. Wt: 248.31 g/mol
InChI Key: OVEWWHYRDQTNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FIT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FIT has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In addition, 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-inflammatory and antioxidant activities, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to bind to DNA and interfere with its replication, leading to cell cycle arrest and apoptosis. 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to affect the expression of various genes involved in cell growth and differentiation, suggesting that it may have multiple targets in the cell.
Biochemical and Physiological Effects:
6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have both biochemical and physiological effects. Biochemically, 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. Physiologically, 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including colitis and arthritis. 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also readily available and relatively inexpensive. However, 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its low solubility in aqueous solutions and its tendency to form aggregates in solution. These limitations may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular targets of 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives, which may help to elucidate their mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in animal models and humans, with the ultimate goal of developing 6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based therapeutics for various diseases.

Synthesis Methods

6-(2-Furyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized via a one-pot reaction of 2-mercaptobenzimidazole, isobutyraldehyde, and furfural in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the reaction is around 70%, and the purity of the product is confirmed by NMR and mass spectrometry.

properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-(furan-2-yl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H12N4OS/c1-7(2)6-9-12-13-11-15(9)14-10(17-11)8-4-3-5-16-8/h3-5,7H,6H2,1-2H3

InChI Key

OVEWWHYRDQTNAF-UHFFFAOYSA-N

SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CO3

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CO3

Origin of Product

United States

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